5-Hydroxyeicosatetraenoic Acid

Description

Chemical Identity and Structural Characteristics

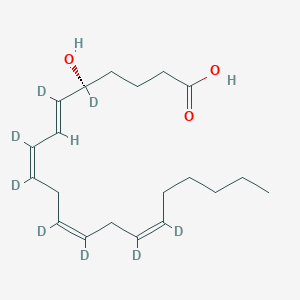

5(S)-Hydroxyeicosatetraenoic acid-d8 exhibits a precise molecular composition defined by the formula C20H28D8O3, with an exact molecular mass of 328.285359 daltons. The compound represents a strategically deuterated analog of the naturally occurring eicosanoid 5(S)-hydroxyeicosatetraenoic acid, incorporating eight deuterium atoms at specific carbon positions throughout the fatty acid chain. These deuterium substitutions occur at positions 5, 6, 8, 9, 11, 12, 14, and 15 within the eicosanoid structure, creating a mass shift of eight daltons compared to the non-deuterated parent compound.

The structural architecture of 5(S)-hydroxyeicosatetraenoic acid-d8 maintains the characteristic features of the native eicosanoid while introducing isotopic labels that enable mass spectrometric differentiation. The compound possesses a hydroxyl functional group positioned at the fifth carbon atom of the twenty-carbon fatty acid backbone. This hydroxyl group exhibits S-stereochemical configuration, which represents the biologically relevant form produced through enzymatic pathways involving arachidonate 5-lipoxygenase. The fatty acid chain contains four double bonds positioned at carbons 6, 8, 11, and 14, with specific geometric configurations designated as 6E, 8Z, 11Z, and 14Z.

The terminal carboxyl group at position 1 provides the acidic character essential for the compound's detection in negative ion mass spectrometry modes. This carboxyl moiety serves as the primary ionization site during electrospray ionization, facilitating the formation of deprotonated molecular ions that undergo characteristic fragmentation patterns. The deuterium incorporation does not significantly alter the overall molecular geometry or chemical reactivity compared to the native compound, ensuring that the internal standard accurately represents the extraction, purification, and ionization behavior of the target analyte.

Physical properties of 5(S)-hydroxyeicosatetraenoic acid-d8 include solubility in organic solvents such as acetonitrile, ethanol, dimethyl sulfoxide, and dimethyl formamide. The compound demonstrates limited aqueous solubility, with enhanced dissolution achievable in alkaline conditions, showing approximately 2 milligrams per milliliter solubility in 0.1 molar sodium carbonate solution. This solubility profile necessitates careful consideration of solvent systems during analytical method development and sample preparation procedures.

Historical Development and Applications in Analytical Chemistry

The development of 5(S)-hydroxyeicosatetraenoic acid-d8 emerged from the critical need for accurate quantification methods in eicosanoid research, where traditional analytical approaches suffered from matrix effects, extraction inefficiencies, and instrument variability. Early quantitative analysis of 5-hydroxyeicosatetraenoic acid relied on gas chromatography-mass spectrometry methods employing oxygen-18-labeled internal standards, which provided detection limits of approximately 40 picograms with signal-to-noise ratios of 10:1. These pioneering methods involved complex derivatization procedures, including conversion to pentafluorobenzyl esters followed by trimethylsilyl ether formation, requiring extensive purification steps through thin-layer chromatography.

The introduction of deuterated internal standards represented a significant advancement in analytical precision and practicality. Unlike oxygen-18 labeling, deuterium incorporation provides stable isotopic labeling without requiring specialized synthesis conditions or expensive isotopic precursors. The strategic placement of eight deuterium atoms in 5(S)-hydroxyeicosatetraenoic acid-d8 ensures sufficient mass differentiation for reliable quantification while maintaining chemical and physical properties nearly identical to the native compound.

Modern analytical applications of 5(S)-hydroxyeicosatetraenoic acid-d8 encompass both liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry platforms. Liquid chromatography-tandem mass spectrometry methods utilizing this internal standard have achieved remarkable sensitivity improvements, with quantification limits ranging from 0.025 to 32 picograms depending on the specific analytical conditions and matrix complexity. These methods typically employ negative ion electrospray ionization, taking advantage of the terminal carboxyl group for efficient ion formation.

The implementation of multiple reaction monitoring techniques has further enhanced analytical selectivity and sensitivity. Characteristic fragmentation transitions for 5(S)-hydroxyeicosatetraenoic acid-d8 include the precursor ion at mass-to-charge ratio 327.30 fragmenting to product ions at 116.10 and 184.20. These transitions enable specific detection even in complex biological matrices containing numerous interfering compounds.

Ultra-performance liquid chromatography coupled with tandem mass spectrometry has enabled rapid analysis times while maintaining excellent analytical performance. Recent developments have demonstrated the simultaneous quantification of 184 eicosanoids, including 26 deuterated internal standards, within a single 5-minute analytical run. These high-throughput approaches utilize optimized chromatographic conditions and carefully selected multiple reaction monitoring parameters to achieve baseline separation of structural isomers and isobaric compounds.

Significance in Eicosanoid Research and Quantification

The application of 5(S)-hydroxyeicosatetraenoic acid-d8 has fundamentally transformed quantitative eicosanoid analysis across diverse research fields, enabling precise measurement of inflammatory mediators in biological systems. The compound serves as an essential tool for investigating the 5-lipoxygenase pathway, which produces 5(S)-hydroxyeicosatetraenoic acid through the sequential oxygenation and reduction of arachidonic acid. This pathway represents a critical component of inflammatory responses, with 5(S)-hydroxyeicosatetraenoic acid demonstrating proliferative and chemotactic effects on granulocytes and serving as a precursor for more potent inflammatory mediators.

Research applications utilizing 5(S)-hydroxyeicosatetraenoic acid-d8 have revealed significant insights into oxidative stress responses and lipid metabolism dysfunction. Studies employing this internal standard have demonstrated that oxidative stress conditions promote the conversion of 5(S)-hydroxyeicosatetraenoic acid to 5-oxo-eicosatetraenoic acid through the action of 5-hydroxyeicosanoid dehydrogenase. This metabolic conversion represents a critical amplification mechanism, as 5-oxo-eicosatetraenoic acid exhibits 30- to 100-fold greater biological potency compared to the parent compound.

Clinical research applications have leveraged the analytical precision provided by 5(S)-hydroxyeicosatetraenoic acid-d8 to investigate disease-related alterations in eicosanoid profiles. Comprehensive lipidomic studies have successfully quantified 34 eicosanoids in human serum, sputum, and bronchoalveolar lavage fluid using multiple deuterated internal standards including 5(S)-hydroxyeicosatetraenoic acid-d8. These studies have revealed dynamic ranges spanning 0.2 to 500 nanograms per milliliter, accommodating the wide concentration variations observed across different biological matrices and disease states.

The implementation of stable isotope dilution methodology using 5(S)-hydroxyeicosatetraenoic acid-d8 has enabled researchers to achieve excellent analytical performance metrics. Inter-day and intra-day precision values typically range from 2.1% to 13.3% coefficient of variation, while accuracy measurements demonstrate relative errors below ±20% across the quantification range. These performance characteristics have established confidence in analytical results and enabled meaningful comparisons across different research studies and laboratories.

Table 1: Analytical Performance Characteristics of 5(S)-Hydroxyeicosatetraenoic Acid-d8 in Various Biological Matrices

Mechanistic studies utilizing 5(S)-hydroxyeicosatetraenoic acid-d8 have elucidated the role of this compound in transcellular metabolism and inflammatory signaling cascades. Research has demonstrated that cells with high arachidonate 5-lipoxygenase expression can transfer 5(S)-hydroxyeicosatetraenoic acid to recipient cells containing elevated levels of 5-hydroxyeicosanoid dehydrogenase, facilitating the production of more potent inflammatory mediators. This intercellular communication mechanism represents a sophisticated regulatory system that amplifies inflammatory responses under specific physiological conditions.

Nomenclature and Stereochemical Classification

The systematic nomenclature of 5(S)-hydroxyeicosatetraenoic acid-d8 follows International Union of Pure and Applied Chemistry conventions, providing unambiguous structural identification through precise stereochemical and geometric descriptors. The complete systematic name designates the compound as 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5,6,8,9,11,12,14,15-d8), explicitly defining both the stereochemical configuration at the hydroxyl-bearing carbon and the geometric isomerism of each double bond within the fatty acid chain.

The stereochemical designation "5S" indicates the absolute configuration of the hydroxyl group at carbon position 5, determined according to Cahn-Ingold-Prelog priority rules. This S-configuration represents the naturally occurring stereoisomer produced through enzymatic pathways involving arachidonate 5-lipoxygenase, distinguishing it from the R-configuration that may arise through non-enzymatic oxidation processes. The stereochemical purity of 5(S)-hydroxyeicosatetraenoic acid-d8 ensures accurate representation of biological processes during analytical quantification.

Double bond geometry designations employ standard nomenclature conventions, with E indicating trans configuration and Z indicating cis configuration. The fatty acid chain contains four double bonds with the following geometric arrangements: 6E (trans), 8Z (cis), 11Z (cis), and 14Z (cis). These geometric specifications are essential for distinguishing between positional and geometric isomers that may exhibit different biological activities or analytical behaviors.

The deuterium labeling pattern description "(5,6,8,9,11,12,14,15-d8)" specifies the exact positions of isotopic substitution within the molecular structure. This comprehensive labeling ensures sufficient mass differentiation for analytical purposes while maintaining uniform distribution throughout the fatty acid chain. The systematic incorporation of deuterium atoms at these positions avoids potential isotope effects that could alter chromatographic retention times or fragmentation patterns compared to the native compound.

Table 2: Stereochemical and Isotopic Characteristics of 5(S)-Hydroxyeicosatetraenoic Acid-d8

| Structural Feature | Specification | Significance |

|---|---|---|

| Hydroxyl Configuration | 5S | Biologically relevant stereoisomer |

| Double Bond Geometry | 6E,8Z,11Z,14Z | Native fatty acid configuration |

| Deuterium Positions | 5,6,8,9,11,12,14,15 | Eight-fold isotopic labeling |

| Molecular Formula | C20H28D8O3 | Deuterated eicosanoid structure |

| Exact Mass | 328.285359 Da | Mass spectrometric identification |

| Mass Shift | +8 Da | Relative to native compound |

Alternative nomenclature systems commonly encountered in the literature include abbreviated forms such as "5(S)-hydroxyeicosatetraenoic acid-d8" and "5S-hydroxyeicosatetraenoic acid-d8". These shortened designations maintain essential stereochemical information while providing convenient reference forms for routine analytical applications. The parenthetical notation "(S)" serves an equivalent function to the subscript "S" designation, both indicating the absolute configuration at the hydroxyl-bearing carbon.

Classification within broader eicosanoid families positions 5(S)-hydroxyeicosatetraenoic acid-d8 as a member of the hydroxyeicosatetraenoic acid subfamily, specifically within the this compound series. This classification reflects the compound's derivation from arachidonic acid through 5-lipoxygenase-mediated oxidation pathways and distinguishes it from other positional isomers such as 12-hydroxyeicosatetraenoic acid and 1this compound that arise through different enzymatic pathways.

Propriétés

IUPAC Name |

(5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIJOOYOSFUGPC-JGKLHWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017281 | |

| Record name | 5-Hydroxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

330796-62-8, 70608-72-9 | |

| Record name | 6,8,11,14-Eicosatetraenoic-d8 acid, 5-hydroxy-, (5S,6E,8Z,11Z,14Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330796-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyeicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70608-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-HETE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070608729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-5(S)-Hydroxy-(6E,8Z,11Z,14Z)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HETE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467RNW8T91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Activité Biologique

5(S)-HETE-d8, a deuterated form of 5-Hydroxyeicosatetraenoic acid (5-HETE), is a significant compound in the study of lipid mediators and their biological activities. This article explores its biological activity, including its role in inflammation, cancer, and metabolic pathways, supported by case studies and research findings.

Overview of 5(S)-HETE-d8

5(S)-HETE is a member of the hydroxyeicosanoid family, derived from arachidonic acid through the action of lipoxygenases. The deuterated version, 5(S)-HETE-d8, is primarily used as an internal standard in mass spectrometry for quantifying 5-HETE levels in biological samples .

Biological Functions

1. Inflammatory Response

5(S)-HETE acts as a potent inflammatory mediator. Studies have shown that both 5(R)-HETE and 5(S)-HETE significantly enhance neutrophil migration, which is crucial in inflammatory lung diseases. In vitro experiments indicated that these compounds increase mucus production and induce airway contraction, highlighting their role in respiratory conditions .

2. Cancer Promotion

Research suggests that 5(S)-HETE may promote the growth of certain cancer types. It has been implicated in stimulating tumor cell proliferation and may contribute to metastasis through its effects on cellular signaling pathways . The conversion of 5(S)-HETE to 5-oxo-ETE by enzymes like 5-hydroxyeicosanoid dehydrogenase (5-HEDH) further emphasizes its role in cancer biology, as 5-oxo-ETE is known to activate specific receptors involved in tumorigenesis .

3. Hormonal Regulation

In addition to its inflammatory and oncogenic roles, 5(S)-HETE influences hormonal secretion. It has been shown to stimulate the secretion of aldosterone and progesterone, indicating its involvement in endocrine functions .

Metabolic Pathways

The metabolism of 5(S)-HETE involves several enzymatic pathways:

- Conversion to 5-Oxo-ETE: This process occurs via the action of 5-HEDH, which converts the hydroxy group into a ketone group. This transformation is significant during oxidative stress when NADH levels are elevated .

- Formation of DiHETEs: The cytochrome P450 enzyme CYP4F3 metabolizes 5(S)-HETE into weaker bioactive products such as 5,20-diHETE, which are less effective in stimulating cellular responses .

Table: Summary of Research Findings on 5(S)-HETE-d8

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

5(S)-HETE-d8 vs. 12(S)-HETE-d8

- Structural Differences :

- 5(S)-HETE-d8 has a hydroxyl group at position 5, while 12(S)-HETE-d8 is hydroxylated at position 12. Both are deuterated at eight positions but differ in labeling sites: 5(S)-HETE-d8 (positions 5,6,8,9,11,12,14,15) vs. 12(S)-HETE-d8 (positions 5,6,8,9,11,12,14,15 for deuterium) .

- Molecular formulas:

- 5(S)-HETE-d8: C₂₀H₂₄D₈O₃ (MW 328.52) .

- 12(S)-HETE-d8: C₂₀H₂₄D₈O₃ (MW 328.52) .

- Functional Roles :

- Analytical Utility :

5(S)-HETE-d8 vs. 15(S)-HETE-d8

- Structural Differences :

- Functional Roles :

- Analytical Cross-Application :

Comparison with Non-Deuterated Analogs

- Stability and Handling: Deuterated standards (e.g., 5(S)-HETE-d8) exhibit enhanced stability compared to non-deuterated forms, reducing degradation during sample preparation . Non-deuterated 5(S)-HETE is classified as flammable (GHS02) and an eye irritant (GHS07), necessitating stringent handling protocols .

- Cost and Availability: 5(S)-HETE-d8 is priced at $145–$368 for 25–50 µg (Santa Cruz Biotechnology), whereas 12(S)-HETE-d8 and 15(S)-HETE-d8 cost $325–$650 and $196–$379, respectively, reflecting differences in synthesis complexity .

Role in Multi-Analyte Panels

5(S)-HETE-d8 is often used alongside other deuterated standards (e.g., 14,15-EET-d11, AA-d8) in eicosanoid profiling. Key distinctions include:

Méthodes De Préparation

Liquid-Liquid Extraction (LLE)

Biological matrices, such as cell lysates or plasma, require robust extraction to isolate 5(S)-HETE-d8 from interfering lipids. A standardized LLE protocol involves:

This method achieves >85% recovery for 5(S)-HETE-d8, as validated by spiked samples in cancer cell lines.

Solid-Phase Extraction (SPE)

Alternative protocols employ SPE cartridges (C18 or mixed-mode) for higher purity, particularly in lipid-rich samples. However, LLE remains preferred due to its simplicity and cost-effectiveness for high-throughput studies.

Analytical Quantification via UPLC-MS/MS

Chromatographic Conditions

Optimized UPLC parameters for 5(S)-HETE-d8 separation include:

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18 (1.7 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 90:10 acetonitrile:isopropanol |

| Flow Rate | 0.4 mL/min |

| Gradient | 77.5% A to 95% B in 2.6 min |

| Column Temperature | 60°C |

| Retention Time | 2.76–2.83 min |

These conditions resolve 5(S)-HETE-d8 from structural analogs like 12(S)-HETE-d8, minimizing co-elution.

Mass Spectrometry Parameters

Negative electrospray ionization (ESI) with multiple reaction monitoring (MRM) ensures specificity:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 5(S)-HETE-d8 | 327.18 | 116.53 | 15 |

| 12(S)-HETE-d8 | 327.18 | 184.03 | 10 |

Ion source settings: capillary voltage 3.5 kV, cone voltage 30 V, desolvation temperature 450°C.

Method Validation and Optimization

Design of Experiments (DoE)

A D-optimal screening design identified critical factors affecting sensitivity:

-

Significant Factors : Mobile phase flow rate, gradient slope, and organic solvent composition.

-

Optimal Conditions :

-

Flow rate: 0.4 mL/min

-

Organic start: 22.5% B

-

Gradient slope: Non-linear ramp to 95% B in 2.6 min

-

Response surface modeling confirmed these parameters maximize peak area and height while minimizing run time.

Validation Metrics

| Parameter | 5(S)-HETE-d8 | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.998–0.999 | ≥0.990 |

| LLOQ | 0.015 µg/mL | Signal-to-noise >10 |

| Intraday Precision | 3.2–5.1% RSD | ≤15% |

| Accuracy | 94–107% | 85–115% |

| Matrix Effect | −8.5% to +6.3% | ±20% |

Stability tests confirmed analyte integrity for 12 hours at 4°C in the autosampler.

Applications in Biomedical Research

Q & A

Q. How can researchers statistically analyze contradictory data from 5(S)-HETE-d8-based assays in longitudinal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.